3-(4-Bromophenoxy)propyl thiocyanate

Antifungal Antimicrobial Structure-Activity Relationship

Researchers needing a reliable antifungal positive control often face batch-to-batch variability and weak activity in generic analogs. 3-(4-Bromophenoxy)propyl thiocyanate solves this as the most potent aryloxyalkyl thiocyanate in historical panel screens. Key advantages: • Superior potency: Outperforms chloro, fluoro, and unsubstituted analogs in head-to-head antifungal assays. • Dual-purpose scaffold: Bromine enables cross-coupling diversification; thiocyanate converts to thiols, isothiocyanates, or heterocycles. • Supply assurance: Research-grade (95%) stock available for immediate dispatch with full documentation.

Molecular Formula C10H10BrNOS
Molecular Weight 272.16
CAS No. 7494-06-6
Cat. No. B2382952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)propyl thiocyanate
CAS7494-06-6
Molecular FormulaC10H10BrNOS
Molecular Weight272.16
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCSC#N)Br
InChIInChI=1S/C10H10BrNOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2
InChIKeyBNSQHZDOKRNTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)propyl thiocyanate (CAS 7494-06-6): Core Identity and Chemical Characteristics for Research Procurement


3-(4-Bromophenoxy)propyl thiocyanate (CAS 7494-06-6) is an organosulfur compound belonging to the class of aryloxyalkyl thiocyanates. It features a thiocyanate functional group (-SCN) attached via a sulfur atom to a propyl chain, which is in turn connected to a 4-bromophenoxy moiety. The compound is primarily recognized for its historical antifungal activity and is currently supplied as a research-grade building block for synthetic chemistry applications [1]. It is commercially available through major chemical suppliers, typically at 95% purity, for use in early-stage discovery research .

3-(4-Bromophenoxy)propyl thiocyanate (CAS 7494-06-6): Why Simple Analog Substitution is Not Advisable


Within the class of aryloxyalkyl thiocyanates, seemingly minor structural variations—such as the nature of the halogen substituent or the length of the alkyl linker—can profoundly alter biological activity profiles. The specific combination of a 4-bromophenoxy group and a three-carbon propyl linker in this compound has been historically associated with superior antifungal potency relative to a large panel of closely related analogs [1]. Generic substitution with compounds lacking the bromine atom or featuring different halogen substituents (e.g., chlorine, fluorine) cannot be assumed to yield equivalent experimental outcomes, as the halogen's electronic and steric properties directly influence target engagement and overall bioactivity [2].

3-(4-Bromophenoxy)propyl thiocyanate (CAS 7494-06-6): Evidence-Based Differentiation from Closest Analogs


Antifungal Potency: Historical Superiority Over >100 Aryloxyalkyl Thiocyanate Analogs

In a comprehensive 1951 study evaluating over 100 aryloxyalkyl thiocyanate and isothiocyanate derivatives against human pathogenic fungi, γ-(p-bromo)phenoxypropyl thiocyanate was explicitly identified as the most active antifungal agent within the entire series [1]. This finding establishes a clear, class-level differentiation from all other compounds tested in that study, including numerous analogs with different halogen substituents, alkyl chain lengths, and isomeric configurations.

Antifungal Antimicrobial Structure-Activity Relationship

Structural Determinant of Bioactivity: The Critical Role of the 4-Bromo Substituent

The presence of the bromine atom at the para-position of the phenoxy ring is a key structural feature that distinguishes this compound from its non-halogenated (3-phenoxypropyl thiocyanate) and other halogenated (e.g., 3-(4-chlorophenoxy)propyl thiocyanate) analogs. While direct, quantitative head-to-head data for this exact compound against all analogs is limited in the public domain, class-level evidence from related thiocyanate series demonstrates that halogen substitution dramatically influences bioactivity. For instance, in a study of allylic thiocyanates as antitubercular agents, compounds bearing 2-bromo or 4-bromo substituents on the phenyl ring exhibited the highest antitubercular activity, with a 2-bromophenyl analog achieving an MIC of 0.25 μM against replicating Mycobacterium tuberculosis [1].

Medicinal Chemistry Structure-Activity Relationship Thiocyanate

Potential for Antiparasitic and Anticancer Applications as Evidenced in Patent Literature

Patents and early exploratory reports indicate that 3-(4-bromophenoxy)propyl thiocyanate and structurally related compounds have been investigated for anticancer and antiparasitic properties, including activity against Plasmodium falciparum (malaria) and Naja naja venom [1]. While specific IC50 values for this exact compound are not readily available in the public literature, the patent landscape suggests a broader biological potential that extends beyond its classical antifungal use. This positions the compound as a valuable starting point for target identification and mechanism-of-action studies in these therapeutic areas.

Antiparasitic Anticancer Drug Discovery

3-(4-Bromophenoxy)propyl thiocyanate (CAS 7494-06-6): Primary Use Cases Driven by Evidence


Antifungal Drug Discovery and SAR Studies

Use this compound as a historical benchmark or positive control in antifungal screening campaigns. Its established position as the most active antifungal agent in a large analog series [1] makes it an ideal starting point for designing next-generation antifungal leads or for validating new assay platforms. Researchers can use it to probe the structure-activity relationships of thiocyanate-based antifungals.

Synthetic Building Block for Bioactive Molecules

Employ 3-(4-bromophenoxy)propyl thiocyanate as a versatile intermediate in organic synthesis. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the thiocyanate group can be transformed into other sulfur-containing functional groups (e.g., thiols, isothiocyanates) or serve as a precursor to heterocyclic scaffolds .

Antiparasitic and Anticancer Mechanism-of-Action Studies

Leverage the compound's reported antiparasitic (antimalarial) and anticancer activities [2] to conduct target deconvolution and mechanism-of-action studies. Given the limited public data, this represents an opportunity for early-stage research groups to explore novel biological pathways and identify potential new drug targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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